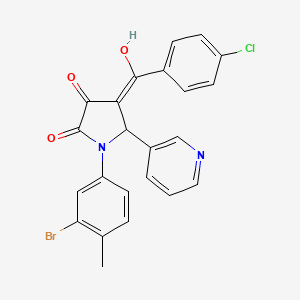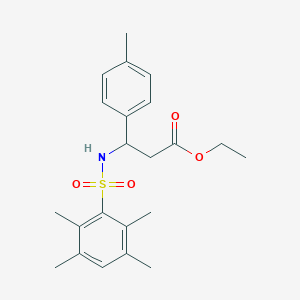![molecular formula C17H7ClF9NO5 B4295448 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate](/img/structure/B4295448.png)
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
Overview
Description
3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a fluorinated aromatic ester known for its diverse applications in scientific research and industry. Its unique structure imparts distinctive physical and chemical properties, making it valuable in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Chlorination and Nitration: : Starting with a suitable aromatic precursor, a controlled chlorination and nitration process introduces the chloro and nitro groups onto the aromatic ring. Reagents like chlorine gas and nitric acid are often used.
Phenoxy Derivation: : Introduction of the phenoxy group occurs through a nucleophilic aromatic substitution reaction, involving a fluorinated phenol derivative.
Esterification: : The final step involves the formation of the ester link, achieved by reacting the intermediate with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid under acidic conditions.
Industrial Production Methods
Industrially, the production scales up the laboratory methods with optimizations for cost, yield, and environmental impact:
Continuous Flow Reactors: : Utilized to maintain precise control over reaction conditions.
Catalysis: : Employing catalysts to increase reaction efficiency and selectivity.
Green Chemistry: : Incorporating sustainable practices to minimize hazardous waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form corresponding quinones.
Reduction: : Reduction reactions can convert the nitro group to an amine.
Substitution: : The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: : Hydrogen gas (H₂) with a metal catalyst, tin(II) chloride (SnCl₂).
Substitution Reagents: : Halogens (Cl₂, Br₂) under electrophilic aromatic substitution conditions.
Major Products
Quinones: : From oxidation reactions.
Amines: : From reduction of the nitro group.
Substituted Aromatics: : From various electrophilic substitutions.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry
Catalysis: : As a precursor or component in catalytic cycles.
Material Science: : Used in developing fluorinated polymers with specific properties.
Biology
Bioconjugation: : Used in linking biomolecules for studying biological pathways.
Fluorine-Containing Drugs: : Studied for potential pharmaceutical applications due to the stability and reactivity conferred by fluorine atoms.
Medicine
Diagnostic Agents: : Employed in the development of imaging agents for medical diagnostics.
Therapeutics: : Investigated for anti-inflammatory and anticancer properties.
Industry
Agrichemicals: : Used in the synthesis of pesticides and herbicides.
Specialty Chemicals: : Incorporated into products requiring high chemical resistance and stability.
Mechanism of Action
The compound’s effects are mainly due to its interaction with molecular targets via:
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to active sites.
Signal Transduction: : Modifies signaling pathways through interactions with specific proteins.
Comparison with Similar Compounds
This compound is unique due to its highly fluorinated structure, which imparts high stability and reactivity. Similar compounds include:
2-chloro-4-nitrophenol: : Lacks the extensive fluorination but shares some reactivity.
3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid: : Shares the trifluoromethyl group but differs in reactivity due to the absence of the aromatic moiety.
Phenoxy derivatives: : Vary in substituent groups, affecting their physical and chemical properties.
In essence, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate stands out in both its composition and applications, making it a compound of significant interest across various scientific and industrial fields.
Properties
IUPAC Name |
[3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenyl] 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7ClF9NO5/c18-9-5-7(15(19,20)21)1-4-11(9)33-12-6-8(2-3-10(12)28(30)31)32-14(29)13(16(22,23)24)17(25,26)27/h1-6,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLRPDVASNOYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)OC(=O)C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7ClF9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(ADAMANTAN-1-YL)ETHYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE](/img/structure/B4295370.png)
![1-[2-(3-AMINO-1H-1,2,4-TRIAZOL-5-YL)-N-BENZYLACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B4295376.png)
![4-FLUOROPHENYL N-({4-[CHLORO(DIFLUORO)METHOXY]ANILINO}CARBONYL)SULFAMATE](/img/structure/B4295385.png)
![2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4295391.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE](/img/structure/B4295407.png)
![N-butyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B4295416.png)

![3-(2,4-dimethoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4295427.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE](/img/structure/B4295442.png)
![10-(cyclopropylcarbonyl)-3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4295453.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295458.png)
![4-[3-(2-furyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295464.png)
![1,3-bis(4-methylphenyl)-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]imidazolidine](/img/structure/B4295470.png)
